
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate is an organic compound that features a naphthalene ring substituted with amino and thiocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate typically involves the thiocyanation of naphthalene derivatives. One common method is the photo- and electrochemically initiated thiocyanation reactions. These methods utilize visible light or electricity to generate thiocyanate radicals, which then react with the naphthalene substrate . The reaction conditions often involve the use of ammonium thiocyanate as the thiocyanate source and a photocatalyst such as Eosin Y in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical or photochemical reactors to ensure efficient and controlled thiocyanation. The use of green oxidants and environmentally friendly solvents is emphasized to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate groups to thiol groups.
Substitution: The amino and thiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate groups under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol-substituted naphthalenes, and various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate involves the generation of thiocyanate radicals through photo- or electrochemical processes. These radicals can then react with various substrates to form new compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Amino-4-thiocyanatonaphthalen-2-yl) thiocyanate: Unique due to its dual thiocyanate groups and naphthalene ring structure.
2-Amino-2-thiazoline-4-carboxylic acid: Another thiocyanate-containing compound with different structural and functional properties.
Aryl-substituted keto thiocyanates: Similar in having thiocyanate groups but differ in the core structure and reactivity.
Propriétés
Numéro CAS |
91353-98-9 |
|---|---|
Formule moléculaire |
C12H7N3S2 |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
(1-amino-4-thiocyanatonaphthalen-2-yl) thiocyanate |
InChI |
InChI=1S/C12H7N3S2/c13-6-16-10-5-11(17-7-14)12(15)9-4-2-1-3-8(9)10/h1-5H,15H2 |
Clé InChI |
MUJSUITXGNCDIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2N)SC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



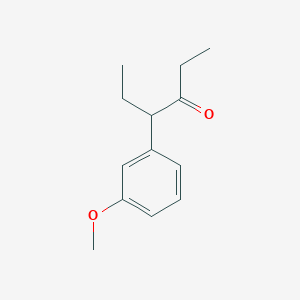
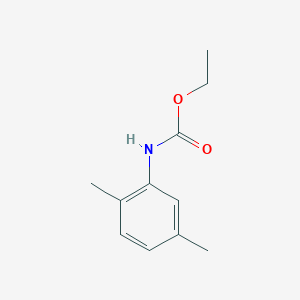

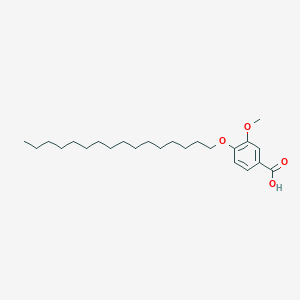


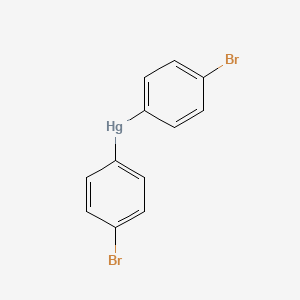
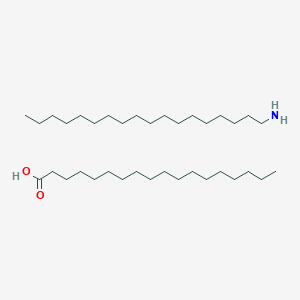
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)
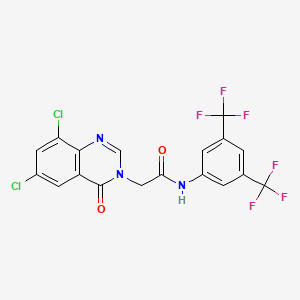

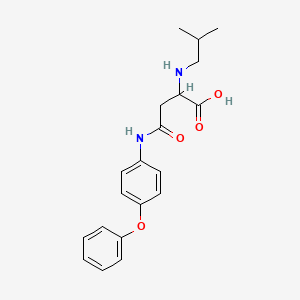
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
